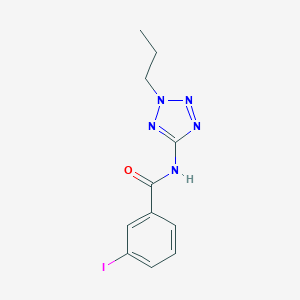![molecular formula C27H20N2O3 B251639 N-[2-methyl-4-(2-naphthoylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B251639.png)
N-[2-methyl-4-(2-naphthoylamino)phenyl]-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-methyl-4-(2-naphthoylamino)phenyl]-1-benzofuran-2-carboxamide, also known as MN-24, is a synthetic cannabinoid that has gained attention in recent years due to its potential as a research tool in the field of neuroscience. MN-24 is a derivative of JWH-018, a popular synthetic cannabinoid that has been used extensively in research studies.
Mécanisme D'action
N-[2-methyl-4-(2-naphthoylamino)phenyl]-1-benzofuran-2-carboxamide acts as a potent agonist of the CB1 and CB2 receptors, which are the primary receptors of the endocannabinoid system. By binding to these receptors, N-[2-methyl-4-(2-naphthoylamino)phenyl]-1-benzofuran-2-carboxamide can modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in a variety of physiological processes.
Biochemical and Physiological Effects
Studies have shown that N-[2-methyl-4-(2-naphthoylamino)phenyl]-1-benzofuran-2-carboxamide can produce a range of biochemical and physiological effects, including analgesia, sedation, and hypothermia. These effects are thought to be mediated by the activation of CB1 receptors in the brain and peripheral tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[2-methyl-4-(2-naphthoylamino)phenyl]-1-benzofuran-2-carboxamide in research studies is its potency and selectivity for the CB1 and CB2 receptors. This allows researchers to study the effects of endocannabinoid signaling in a more specific and controlled manner. However, one limitation of using N-[2-methyl-4-(2-naphthoylamino)phenyl]-1-benzofuran-2-carboxamide is its potential for abuse and dependence, which can complicate the interpretation of research results.
Orientations Futures
There are several potential future directions for research involving N-[2-methyl-4-(2-naphthoylamino)phenyl]-1-benzofuran-2-carboxamide. One area of interest is the role of the endocannabinoid system in addiction and substance abuse. N-[2-methyl-4-(2-naphthoylamino)phenyl]-1-benzofuran-2-carboxamide could be used to investigate the effects of endocannabinoid signaling on drug-seeking behavior and relapse. Another potential area of research is the use of N-[2-methyl-4-(2-naphthoylamino)phenyl]-1-benzofuran-2-carboxamide as a therapeutic agent for pain and inflammation. Studies have shown that synthetic cannabinoids can be effective in treating chronic pain and other inflammatory conditions, and N-[2-methyl-4-(2-naphthoylamino)phenyl]-1-benzofuran-2-carboxamide could be a promising candidate for further investigation in this area.
In conclusion, N-[2-methyl-4-(2-naphthoylamino)phenyl]-1-benzofuran-2-carboxamide is a synthetic cannabinoid that has potential as a research tool in the field of neuroscience. Its potency and selectivity for the CB1 and CB2 receptors make it a valuable tool for investigating the role of the endocannabinoid system in a variety of physiological processes. However, its potential for abuse and dependence must be carefully considered in the design and interpretation of research studies.
Méthodes De Synthèse
N-[2-methyl-4-(2-naphthoylamino)phenyl]-1-benzofuran-2-carboxamide can be synthesized using a multistep process that involves the reaction of 2-naphthoyl chloride with 2-methyl-4-aminobenzophenone, followed by cyclization with potassium carbonate. The resulting compound is then acylated with benzoyl chloride to yield N-[2-methyl-4-(2-naphthoylamino)phenyl]-1-benzofuran-2-carboxamide.
Applications De Recherche Scientifique
N-[2-methyl-4-(2-naphthoylamino)phenyl]-1-benzofuran-2-carboxamide has been used in a variety of research studies to investigate the role of the endocannabinoid system in the brain. This system is involved in a wide range of physiological processes, including pain sensation, appetite regulation, and mood regulation. Synthetic cannabinoids like N-[2-methyl-4-(2-naphthoylamino)phenyl]-1-benzofuran-2-carboxamide can be used to study the effects of endocannabinoid signaling in a controlled manner.
Propriétés
Formule moléculaire |
C27H20N2O3 |
|---|---|
Poids moléculaire |
420.5 g/mol |
Nom IUPAC |
N-[2-methyl-4-(naphthalene-2-carbonylamino)phenyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C27H20N2O3/c1-17-14-22(28-26(30)21-11-10-18-6-2-3-7-19(18)15-21)12-13-23(17)29-27(31)25-16-20-8-4-5-9-24(20)32-25/h2-16H,1H3,(H,28,30)(H,29,31) |
Clé InChI |
OVDOYFIUVPSYRO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC3=CC=CC=C3C=C2)NC(=O)C4=CC5=CC=CC=C5O4 |
SMILES canonique |
CC1=C(C=CC(=C1)NC(=O)C2=CC3=CC=CC=C3C=C2)NC(=O)C4=CC5=CC=CC=C5O4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(4-benzoylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide](/img/structure/B251556.png)
![2-(3-methylphenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251557.png)
![3,4-dimethoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251560.png)
![4-ethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251561.png)
![3,4-dimethyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B251562.png)
![N-(5-bromo-6-methyl-2-pyridinyl)-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B251570.png)
![N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B251572.png)



![N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-3-methoxybenzamide](/img/structure/B251583.png)
![2-({[(3-methoxybenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B251584.png)
![N-(4-chloro-3-{[(3,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B251585.png)
![N-(4-chloro-3-{[(2-methylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B251586.png)